molecular formula C31H28N2O B565578 (2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol CAS No. 176721-01-0

(2,3-Dimethylphenyl)(1-trityl-1H-imidazol-5-yl)methanol

Cat. No. B565578
Key on ui cas rn: 176721-01-0
M. Wt: 444.578
InChI Key: MRSWAVYGHKFFDV-UHFFFAOYSA-N
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Patent
US07902377B2

Procedure details

Thereafter (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanol (III) is oxidised with an oxidizing agent, preferably manganese (IV) oxide, to yield (2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone (IV):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
(2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[CH:9]([C:11]1[N:12]([C:16]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:13]=[N:14][CH:15]=1)[OH:10]>[O-2].[Mn+4].[O-2]>[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[C:9]([C:11]1[N:12]([C:16]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)([C:29]2[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)[CH:13]=[N:14][CH:15]=1)=[O:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)C(O)C=1N(C=NC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
(2,3-dimethylphenyl)-(3-trityl-3H-imidazol-4-yl)methanone
Type
product
Smiles
CC1=C(C=CC=C1C)C(=O)C=1N(C=NC1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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